molecular formula C20H25N3O3 B13422599 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol CAS No. 52184-17-5

4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol

Cat. No.: B13422599
CAS No.: 52184-17-5
M. Wt: 355.4 g/mol
InChI Key: DOSSDAPEMRMHCI-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenol group substituted with tert-butyl, isobutyl, and a diazenyl group linked to a nitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol typically involves a multi-step process. One common method includes the diazotization of 2-nitroaniline followed by a coupling reaction with a substituted phenol derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as a stabilizer in plastics and other materials to prevent degradation and discoloration.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the phenol group can form hydrogen bonds and interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2’-Hydroxy-3’-sec-butyl-5’-tert-butylphenyl)benzotriazole: Another compound with similar stabilizing properties used in plastics.

    Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: Known for its antioxidant properties.

Uniqueness

4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol is unique due to its specific substitution pattern and the presence of the diazenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-butan-2-yl-4-tert-butyl-6-[(2-nitrophenyl)diazenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-6-13(2)15-11-14(20(3,4)5)12-17(19(15)24)22-21-16-9-7-8-10-18(16)23(25)26/h7-13,24H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSDAPEMRMHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)C(C)(C)C)N=NC2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140902
Record name 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52184-17-5
Record name 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52184-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(1,1-dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]
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